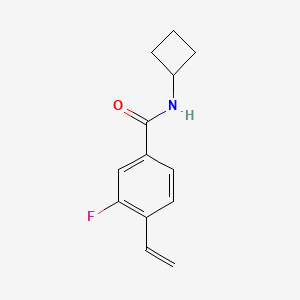

N-Cyclobutyl-3-fluoro-4-vinylbenzamide

Description

N-Cyclobutyl-3-fluoro-4-vinylbenzamide is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen, a fluorine atom at the 3-position, and a vinyl group at the 4-position of the benzene ring. The cyclobutyl substituent may influence steric and conformational properties compared to smaller rings like cyclopropane .

Properties

IUPAC Name |

N-cyclobutyl-4-ethenyl-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-2-9-6-7-10(8-12(9)14)13(16)15-11-4-3-5-11/h2,6-8,11H,1,3-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQJAVKLVWIQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C(=O)NC2CCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-fluoro-4-vinylbenzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-fluoro-4-vinylaniline with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of N-Cyclobutyl-3-fluoro-4-vinylbenzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-Cyclobutyl-3-fluoro-4-vinylbenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-fluoro-4-vinylbenzamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the vinyl group.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions involving the fluorine atom.

Major Products Formed

Epoxides: Formed from the oxidation of the vinyl group.

Amines: Formed from the reduction of the amide group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-Cyclobutyl-3-fluoro-4-vinylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-fluoro-4-vinylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the vinyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structural Differences : Flutolanil features a trifluoromethyl group at the 2-position and an isopropoxy group at the 3-position, contrasting with the target compound’s 3-fluoro and 4-vinyl substituents.

- Functional Impact: The trifluoromethyl group in flutolanil enhances hydrophobicity and electron-withdrawing effects, improving fungicidal activity. The vinyl group offers unsaturated reactivity absent in flutolanil .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structural Differences : Cyprofuram incorporates a tetrahydrofuran ring and cyclopropane carboxamide, whereas the target compound uses a benzamide core with a cyclobutyl group.

- The fluorine atom’s electronegativity could enhance polarity relative to cyprofuram’s chlorine .

Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- Core Structure : Methoprotryne is a triazine derivative, differing fundamentally from the benzamide backbone.

- Functional Impact : Triazines typically act as herbicides via photosynthesis inhibition, whereas benzamides often target fungal enzymes. This highlights how core structure dictates mechanistic pathways .

Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

- Structural Differences : Inabenfide features a pyridinecarboxamide core and a hydroxyphenylmethyl group, unlike the target’s benzene ring with fluorine and vinyl groups.

- Functional Impact : The chloro substituent in inabenfide may confer different electronic effects compared to fluorine, influencing solubility and target interaction .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Formula (Calculated) | Application |

|---|---|---|---|---|

| N-Cyclobutyl-3-fluoro-4-vinylbenzamide | Benzamide | 3-F, 4-vinyl, N-cyclobutyl | C₁₃H₁₄FNO | Research compound |

| Flutolanil | Benzamide | 3-isopropoxy, 2-CF₃ | C₁₇H₁₆F₃NO₂ | Fungicide |

| Cyprofuram | Cyclopropane | Tetrahydrofuran, 3-chlorophenyl | C₁₅H₁₅ClN₂O₂ | Fungicide |

| Inabenfide | Pyridine | 4-chloro, hydroxyphenylmethyl | C₁₉H₁₅ClN₂O₂ | Plant regulator |

Research Findings

- Substituent Effects : Fluorine’s electronegativity in the target compound may improve binding to enzymatic targets compared to bulkier groups like trifluoromethyl in flutolanil .

- Reactivity : The vinyl group offers a site for post-synthetic modifications (e.g., crosslinking or polymerization), a feature absent in saturated analogs like cyprofuram .

- Conformational Flexibility : The cyclobutyl group’s moderate ring strain could balance stability and flexibility better than smaller (cyclopropane) or larger rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.